molecular formula C18H25Cl3N2O B1663175 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 130497-33-5

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1663175
CAS No.: 130497-33-5
M. Wt: 391.8 g/mol
InChI Key: NGVLSOWJSUUYDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRL 52537 hydrochloride involves the reaction of (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production methods for BRL 52537 hydrochloride are not widely documented. the compound is produced under strict laboratory conditions to maintain its high purity (≥98%) and efficacy .

Chemical Reactions Analysis

Types of Reactions: BRL 52537 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: BRL 52537 hydrochloride is used as a research tool to study the properties and functions of κ-opioid receptors. It helps in understanding the binding affinity and selectivity of various ligands for these receptors .

Biology: In biological research, BRL 52537 hydrochloride is used to investigate the role of κ-opioid receptors in various physiological and pathological processes. It is particularly useful in studying the mechanisms of pain, addiction, and stress responses .

Medicine: In medical research, BRL 52537 hydrochloride is explored for its potential therapeutic applications in treating conditions such as stroke, heart attack, and neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for developing new treatments .

Industry: While its industrial applications are limited, BRL 52537 hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting κ-opioid receptors .

Mechanism of Action

BRL 52537 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events. One of the key pathways involved is the phosphorylation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in neuroprotection. Additionally, BRL 52537 hydrochloride inhibits the production of nitric oxide, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

    U50488: Another selective κ-opioid receptor agonist known for its analgesic and neuroprotective properties.

    Salvinorin A: A naturally occurring κ-opioid receptor agonist found in the plant Salvia divinorum, known for its hallucinogenic effects.

    Dynorphin: An endogenous peptide that acts as a κ-opioid receptor agonist and plays a role in modulating pain and stress responses.

Uniqueness of BRL 52537 Hydrochloride: BRL 52537 hydrochloride is unique due to its high selectivity and potency for κ-opioid receptors. It is 25 times more potent than morphine in vivo, making it one of the most potent κ-opioid receptor agonists known. Its neuroprotective effects and potential therapeutic applications in treating stroke and heart attack further distinguish it from other similar compounds .

Biological Activity

The compound 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride , also known by its CAS number 112282-24-3, is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24Cl2N2OC_{18}H_{24}Cl_2N_2O with a molecular weight of 391.76 g/mol. The structure features a dichlorophenyl group and piperidine derivatives, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Apoptosis Induction : Studies have shown that derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at the S-phase, thereby inhibiting proliferation .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, disrupting microbial cell membranes and affecting viability .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Effect Reference
Apoptosis InductionInduces cell death in cancer cells
Antimicrobial EfficacyEffective against various pathogens
Cell Cycle ArrestArrests cells in S-phase
Inhibition of EnzymesInhibits acetylcholinesterase

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study reported that a closely related compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Properties : Another investigation revealed that derivatives showed potent antifungal activity against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
  • Enzyme Inhibition : Research on isatin Mannich bases indicated that similar compounds demonstrated strong inhibition profiles against cholinesterase enzymes, suggesting potential for neurological applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 2-(3,4-dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride?

  • Methodological Answer : Utilize controlled copolymerization techniques, as demonstrated in the synthesis of structurally analogous polycationic reagents (e.g., P(CMDA-DMDAAC)s). Key parameters include stoichiometric ratios of precursors, reaction temperature (40–60°C), and initiation via ammonium persulfate (APS) under inert conditions. Monitor reaction progress via NMR or HPLC to optimize intermediate formation . For purification, employ gradient recrystallization using ethanol/water mixtures to isolate the hydrochloride salt efficiently.

Q. How should researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Prepare stock solutions in polar aprotic solvents (e.g., DMSO) at concentrations ≤10 mM to avoid precipitation. For aqueous buffers, use co-solvent systems (e.g., 5% DMSO in PBS) and validate stability via UV-Vis spectroscopy over 24 hours. Refer to protocols for similar piperidine derivatives, where solubility was enhanced using cyclodextrin-based carriers .

Q. What spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm the dichlorophenyl and pyrrolidinylmethyl-piperidine moieties. IR spectroscopy (400–4000 cm1^{-1}) identifies key functional groups (e.g., carbonyl at ~1700 cm1^{-1}). Mass spectrometry (ESI-MS) with high-resolution analysis ensures molecular weight accuracy (±2 ppm). Cross-reference with databases like NIST for spectral validation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved receptor binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on the dichlorophenyl group’s hydrophobic interactions and the piperidine-pyrrolidine scaffold’s conformational flexibility. Validate predictions with in vitro binding assays (e.g., competitive displacement using radiolabeled ligands) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

  • Methodological Answer : Conduct parallel studies comparing metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis). If low bioavailability is observed, modify the pyrrolidinylmethyl group to reduce first-pass metabolism. Use LC-MS/MS to quantify parent compound and metabolites in plasma, correlating with pharmacodynamic outcomes .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what are the implications for pharmacological activity?

  • Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. For asymmetric synthesis, use enantiopure catalysts (e.g., BINAP-Ru complexes) during key steps like piperidine ring formation. Validate stereochemical integrity via circular dichroism (CD) and compare enantiomers’ activity in receptor-binding assays to identify structure-activity relationships .

Q. What are the best practices for evaluating off-target effects in neurological assays?

  • Methodological Answer : Screen against a panel of GPCRs (e.g., serotonin 5-HT2A_{2A}, dopamine D2_2) using calcium flux or β-arrestin recruitment assays. Cross-validate hits with radioligand displacement assays (Ki_i determination). For in vivo specificity, use knockout mouse models to isolate target-mediated effects from secondary pathways .

Q. Data Analysis & Validation

Q. How should researchers statistically analyze dose-response data to account for variability in receptor affinity studies?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) using a four-parameter logistic model (Hill equation). Use bootstrapping (1000 iterations) to calculate 95% confidence intervals for EC50_{50} values. Outliers are identified via Grubbs’ test (α=0.05) and excluded only with mechanistic justification (e.g., compound degradation) .

Q. What validation criteria are essential for confirming target engagement in cellular models?

  • Methodological Answer : Combine CRISPR/Cas9-mediated gene silencing with rescue experiments (wild-type vs. mutant receptors). Use Western blotting or NanoBRET to quantify target protein modulation. Validate functional relevance via orthogonal assays (e.g., cAMP accumulation for GPCRs) and correlate with phenotypic outcomes (e.g., apoptosis assays) .

Q. Safety & Handling

Q. What protocols mitigate risks associated with inhalation or dermal exposure during synthesis?

  • Methodological Answer : Follow GHS-aligned safety measures: use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, lab coats). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLSOWJSUUYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017610
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112282-24-3
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 73188412
CID 73188412
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
CID 73188412
CID 73188412
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
CID 73188412
CID 73188412
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
CID 73188412
CID 73188412
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
CID 73188412
CID 73188412
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
CID 73188412
CID 73188412
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

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